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Compound of Interest

Compound Name: 1,16-Hexadecanediol

Cat. No.: B3421903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,16-
Hexadecanediol, a long-chain diol with applications in various scientific fields. The following

sections present its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data in a structured format, along with detailed experimental protocols for data

acquisition.

Spectroscopic Data of 1,16-Hexadecanediol
The empirical formula for 1,16-Hexadecanediol is C₁₆H₃₄O₂ with a molecular weight of 258.44

g/mol .[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

¹H NMR Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

3.64 Triplet 4H -CH₂-OH

1.56 Quintet 4H -CH₂-CH₂-OH

1.26 Multiplet 24H -(CH₂)₁₂-

¹³C NMR Data

Chemical Shift (ppm) Assignment

63.08 -CH₂-OH

32.83 -CH₂-CH₂-OH

29.67 -(CH₂)n-

29.46 -(CH₂)n-

25.76 -CH₂-CH₂-CH₂-OH

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1,16-Hexadecanediol exhibits characteristic absorptions for its alcohol functional

groups and alkane backbone.

Frequency (cm⁻¹) Description Functional Group

3500-3200 (broad) O-H stretch Alcohol (-OH)

2920 (strong) C-H stretch Alkane (-CH₂)

2850 (strong) C-H stretch Alkane (-CH₂)

1470 C-H bend Alkane (-CH₂)

1050-1260 C-O stretch Primary Alcohol
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The electron ionization (EI) mass spectrum of 1,16-Hexadecanediol is
presented below.

m/z Relative Intensity (%) Possible Fragment

258 < 1 [M]⁺ (Molecular Ion)

240 5 [M-H₂O]⁺

222 10 [M-2H₂O]⁺

55 100 [C₄H₇]⁺ (Base Peak)

43 80 [C₃H₇]⁺

41 75 [C₃H₅]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1,16-Hexadecanediol in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrument Setup:

Use a standard 5 mm NMR tube.

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of 0-10 ppm.
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Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or

32 scans).

Process the data with an appropriate line broadening (e.g., 0.3 Hz).

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0-200 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance

of ¹³C.

Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy
Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid 1,16-
Hexadecanediol sample directly onto the ATR crystal.[4] Ensure good contact between

the sample and the crystal.

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium

bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample compartment or the pure KBr pellet.
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Data Acquisition:

Place the sample in the spectrometer's sample holder.

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

The resulting spectrum should be a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile

organic solvent (e.g., dichloromethane or hexane). Inject the solution into a gas

chromatograph coupled to a mass spectrometer. The GC will separate the compound from

any impurities before it enters the mass spectrometer. For long-chain diols, derivatization

(e.g., silylation) may be necessary to increase volatility.

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the

ion source of the mass spectrometer via a syringe pump.

Ionization:

Electron Ionization (EI): Use a standard EI source with an electron energy of 70 eV. This is

a hard ionization technique that causes significant fragmentation, which is useful for

structural elucidation.

Mass Analysis:

Scan a mass range appropriate for the expected molecular weight and fragments (e.g.,

m/z 40-600).

Data Analysis:

Identify the molecular ion peak ([M]⁺), if present.
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Analyze the fragmentation pattern to deduce the structure of the molecule. The NIST Mass

Spectrometry Data Center provides a reference spectrum for 1,16-Hexadecanediol.[1]

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 1,16-Hexadecanediol.
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Caption: General workflow for the spectroscopic analysis of 1,16-Hexadecanediol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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4. webassign.net [webassign.net]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 1,16-Hexadecanediol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3421903#spectroscopic-data-of-1-16-
hexadecanediol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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